6-Amino-4-azaindole-2-carboxylic acid ethyl ester
Overview
Description
6-Amino-4-azaindole-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H11N3O2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis is one method used to create indole derivatives . In this process, optically active cyclohexanone and phenylhydrazine hydrochloride are used with methanesulfonic acid under reflux in MeOH to give the corresponding tricyclic indole .Molecular Structure Analysis
The molecular structure of 6-Amino-4-azaindole-2-carboxylic acid ethyl ester consists of a pyrrolo[3,2-b]pyridine-2-carboxylic acid core with a 6-amino group and an ethyl ester group . The molecular weight of this compound is 205.21 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Amino Acids and Esters: Research includes the synthesis of novel amino acids like 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester, showcasing the compound's utility in creating new chemical structures (Bolós et al., 1994).
- Enzymatic Kinetic Resolution: Studies have utilized the compound in the enzymatic kinetic resolution of primary amines, emphasizing its role in selective and high-temperature reactions (Nechab et al., 2007).
- Formation of Azaindole Derivatives: The compound is involved in the formation of 3-substituted 6-azaindoles, demonstrating its versatility in creating diverse chemical structures (Prokopov & Yakhontov, 1978).
Advanced Chemical Synthesis Techniques
- Ring-Closing Metathesis: It is used in the ring-closing metathesis-based synthesis of complex molecules like cyclohexene skeletons, highlighting advanced synthetic techniques (Cong & Yao, 2006).
- Synthesis of Dipeptide Mimetics: The compound plays a role in the stereocontrolled synthesis of dipeptide mimetics, illustrating its importance in precise molecular engineering (Mulzer et al., 2000).
Analytical and Structural Studies
- Crystallographic Investigations: It is utilized in crystallographic studies to understand molecular structures better, as seen in the analysis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester (Wang & Dong, 2009).
- Ab Initio and DFT Calculations: The compound has been subjected to computational studies like ab initio and DFT calculations, aiding in the theoretical understanding of its properties (Patel et al., 2013).
Future Directions
Indole derivatives, such as 6-Amino-4-azaindole-2-carboxylic acid ethyl ester, have attracted increasing attention in recent years due to their biological properties and potential therapeutic applications . Future research may focus on developing novel methods of synthesis and exploring their potential uses in treating various disorders .
properties
IUPAC Name |
ethyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLQYRIUXWWSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-azaindole-2-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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